tert-butyl N-(1-methylpiperidin-4-yl)carbamate
Description
tert-butyl N-(1-methylpiperidin-4-yl)carbamate is a chemical compound with the molecular formula C11H22N2O2. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. The compound is known for its stability and reactivity, making it a valuable component in chemical research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-(1-methylpiperidin-4-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)12-9-5-7-13(4)8-6-9/h9H,5-8H2,1-4H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWALANQXAWVQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Methylpiperidin-4-amine
The precursor 1-methylpiperidin-4-amine is synthesized via methylation of piperidin-4-amine. In a typical procedure, piperidin-4-amine is treated with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds in a polar aprotic solvent like dimethylformamide (DMF) at 60–80°C for 12–24 hours, yielding 1-methylpiperidin-4-amine with a purity of >90%.
Protection with Boc Anhydride
The amine group is then protected by reacting 1-methylpiperidin-4-amine with Boc anhydride in dichloromethane (DCM) or tetrahydrofuran (THF). A catalytic amount of 4-dimethylaminopyridine (DMAP) is added to accelerate the reaction. After stirring at room temperature for 12–16 hours, the product is isolated via aqueous workup and purified by recrystallization or column chromatography. This method achieves yields of 75–85%.
Table 1: Reaction Conditions for Direct Carbamate Protection
| Parameter | Details |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Reagent | Boc anhydride (1.2 equiv) |
| Catalyst | DMAP (0.1 equiv) |
| Temperature | 25°C |
| Reaction Time | 12–16 hours |
| Yield | 75–85% |
Reductive Amination Route
Reductive amination offers an alternative pathway, particularly useful when starting from ketone precursors. This method involves the conversion of 1-methylpiperidin-4-one to the corresponding amine, followed by Boc protection.
Synthesis of 1-Methylpiperidin-4-one
1-Methylpiperidin-4-one is prepared via oxidation of 1-methylpiperidin-4-ol using Jones reagent (chromium trioxide in sulfuric acid). The ketone is isolated in 65–70% yield and characterized by NMR spectroscopy.
Reductive Amination
The ketone is subjected to reductive amination with ammonium acetate and sodium cyanoborohydride in methanol. The reaction proceeds at 50°C for 24 hours, yielding 1-methylpiperidin-4-amine with a conversion rate of 60–70%. Subsequent Boc protection follows the procedure outlined in Section 1.2.
Table 2: Optimization of Reductive Amination
| Parameter | Details |
|---|---|
| Reducing Agent | Sodium cyanoborohydride (1.5 equiv) |
| Ammonium Source | Ammonium acetate (3.0 equiv) |
| Solvent | Methanol |
| Temperature | 50°C |
| Reaction Time | 24 hours |
| Yield | 60–70% |
Nucleophilic Substitution Strategies
Nucleophilic substitution provides a viable route for introducing the amine group at the 4-position of the piperidine ring. This method is advantageous when halogenated precursors are readily available.
Synthesis of 4-Chloro-1-methylpiperidine
4-Chloro-1-methylpiperidine is synthesized by treating 1-methylpiperidin-4-ol with thionyl chloride (SOCl₂) in refluxing toluene. The reaction achieves near-quantitative conversion to the chloride, which is purified via distillation.
Azide Formation and Reduction
The chloride undergoes nucleophilic substitution with sodium azide in dimethyl sulfoxide (DMSO) at 80°C for 8 hours, yielding 4-azido-1-methylpiperidine. Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the azide to the primary amine, which is then protected with Boc anhydride as described earlier.
Table 3: Key Steps in Nucleophilic Substitution
| Step | Conditions | Yield |
|---|---|---|
| Chlorination | SOCl₂, toluene, reflux, 6 hours | 95% |
| Azide Substitution | NaN₃, DMSO, 80°C, 8 hours | 85% |
| Hydrogenation | H₂ (1 atm), Pd/C, ethanol, 24 hours | 90% |
Industrial-Scale Production
Industrial synthesis prioritizes scalability and cost-effectiveness. Continuous flow systems are employed to enhance reaction efficiency and reduce processing times.
Continuous Flow Protection
In a representative process, 1-methylpiperidin-4-amine and Boc anhydride are pumped through a tubular reactor at 50°C with a residence time of 30 minutes. The product is continuously extracted and purified via crystallization, achieving a throughput of 10 kg/hour with >95% purity.
Waste Management and Sustainability
Industrial methods emphasize solvent recovery and catalyst recycling. For instance, DCM is distilled and reused, reducing environmental impact. Catalytic systems employing immobilized DMAP on silica gel have been developed to minimize waste.
Comparative Analysis of Methods
Table 4: Method Comparison for this compound Synthesis
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Direct Protection | High yield, simplicity | Requires purified amine | 75–85% |
| Reductive Amination | Uses ketone precursors | Moderate yield | 60–70% |
| Nucleophilic Substitution | Flexible starting materials | Multiple steps | 70–80% |
| Industrial Flow | Scalability, efficiency | High initial capital cost | >95% |
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(1-methylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Applications in Organic Synthesis
Protecting Group:
tert-butyl N-(1-methylpiperidin-4-yl)carbamate serves as a protecting group for amines during multi-step organic synthesis. It helps prevent unwanted reactions at the amine site while allowing other functional groups to react freely. This application is crucial in synthesizing complex organic molecules where selective protection is necessary.
Synthetic Pathways:
The synthesis typically involves:
- Reaction of 1-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine.
Reactions:
The compound can undergo various reactions:
- Oxidation: Can be oxidized to yield corresponding carboxylic acids or ketones.
- Reduction: Reduction can produce amines or alcohols.
- Substitution: Nucleophilic substitution can introduce other functional groups.
Applications in Medicinal Chemistry
Drug Development:
Research indicates that this compound is evaluated for its potential in drug development, particularly as an intermediate for pharmaceutical compounds. Its structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets.
Case Study:
A study explored its use as a building block for synthesizing compounds with neuroprotective properties against amyloid beta-induced toxicity in astrocytes. The results showed moderate protective effects, highlighting its potential in Alzheimer's disease research .
Biological Research Applications
Enzyme Interactions:
In biological studies, this compound is utilized to investigate enzyme-substrate interactions. Its ability to modulate enzyme activity makes it a valuable tool in understanding biochemical pathways and developing enzyme inhibitors.
Pharmacological Studies:
Preliminary studies suggest interactions with neurotransmitter receptors, indicating potential pharmacological applications. Further research is necessary to elucidate the mechanisms of action and therapeutic implications .
Industrial Applications
Chemical Industry:
In the chemical industry, this compound is employed in the production of agrochemicals and polymers. Its stability and reactivity make it suitable for various industrial processes.
Summary of Findings
The following table summarizes the key applications of this compound across different fields:
| Field | Application | Details |
|---|---|---|
| Organic Synthesis | Protecting Group | Used to protect amines during multi-step synthesis |
| Medicinal Chemistry | Drug Development | Investigated as an intermediate for synthesizing pharmaceutical compounds |
| Biological Research | Enzyme Interactions | Studied for its ability to modulate enzyme activity and investigate biochemical pathways |
| Industrial Applications | Production of Agrochemicals and Polymers | Utilized due to its stability and reactivity |
Mechanism of Action
The mechanism of action of tert-butyl N-(1-methylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-methylpiperidin-4-yl)carbamate
- tert-Butyl (1-acetylpiperidin-4-yl)carbamate
- tert-Butyl (4-hydroxy-3-((3-(2-((tert-butoxycarbonyl)amino)ethyl)phenyl)carbamoyl)phenyl)carbamate .
Uniqueness
tert-butyl N-(1-methylpiperidin-4-yl)carbamate is unique due to its specific structural features, which confer distinct reactivity and stability. Its tert-butyl group provides steric hindrance, enhancing its stability, while the piperidine ring offers versatility in chemical modifications .
Biological Activity
Tert-butyl N-(1-methylpiperidin-4-yl)carbamate is a compound of interest in medicinal chemistry due to its structural features, which include a tert-butyl group and a piperidine ring. This compound has been investigated for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 226.32 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. It is hypothesized that the compound may modulate the activity of various targets, influencing biochemical pathways critical for cellular functions.
Target Enzymes
- Acetylcholinesterase (AChE) : Inhibition of AChE can lead to increased levels of acetylcholine, which may enhance cognitive functions.
- Butyrylcholinesterase (BChE) : Similar to AChE, BChE inhibition is also linked to neuroprotective effects.
Biological Activities
Research has highlighted several biological activities associated with this compound:
-
Anticancer Activity :
- The compound has shown potential in inhibiting the growth of various cancer cell lines, including breast and lung cancer cells. Studies indicate that it can induce apoptosis in these cells, suggesting its role as a pro-apoptotic agent .
- A study reported that derivatives of similar piperidine compounds exhibited significant anticancer activity against multiple cancer types, including prostate and colon cancers .
- Antimicrobial Properties :
- Neuroprotective Effects :
Case Studies
Several studies have explored the biological effects of this compound and related compounds:
Q & A
Q. What are the optimal synthetic routes for tert-butyl N-(1-methylpiperidin-4-yl)carbamate, and how can purity be maximized?
The synthesis typically involves multi-step protection-deprotection strategies. A common approach starts with 4-amino-1-methylpiperidine, where the amine group is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base like triethylamine (TEA) . Key considerations include:
- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC to track intermediate formation.
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization.
- Characterization : ¹H/¹³C NMR for structural confirmation, mass spectrometry (MS) for molecular weight validation, and elemental analysis for purity assessment .
Q. How should researchers handle and store this compound to prevent degradation?
Stability is influenced by moisture, temperature, and light. Best practices include:
- Storage : In airtight containers under inert gas (e.g., argon) at –20°C for long-term storage.
- Handling : Use desiccants and avoid prolonged exposure to acidic/basic environments to prevent carbamate cleavage .
Q. What spectroscopic techniques are critical for characterizing this compound, and what are common interpretation challenges?
- ¹H NMR : Peaks for tert-butyl (δ ~1.4 ppm, singlet) and piperidine protons (δ ~2.5–3.5 ppm). Overlapping signals from conformational flexibility in the piperidine ring may require 2D NMR (COSY, HSQC) .
- IR : Carbamate C=O stretch at ~1680–1720 cm⁻¹.
- Pitfalls : Impurities (e.g., unreacted Boc₂O) can mimic peaks; cross-validate with MS and elemental analysis .
Advanced Research Questions
Q. How can regioselective functionalization of the piperidine ring be achieved without Boc group cleavage?
Strategies include:
- Steric protection : The bulky tert-butyl group shields the carbamate, allowing selective alkylation/acylation at the piperidine nitrogen using mild bases (e.g., K₂CO₃) .
- Catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) on halogenated derivatives, avoiding harsh conditions .
- Monitoring : Real-time LC-MS to detect undesired deprotection .
Q. What computational methods predict the biological activity of this compound analogs?
- Molecular docking : Simulate binding to target proteins (e.g., kinases, GPCRs) using software like AutoDock or Schrödinger.
- QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with bioactivity data from analogs .
- MD simulations : Assess stability of ligand-receptor complexes over time .
Q. How can conflicting crystallographic and spectroscopic data be resolved for derivatives of this compound?
- X-ray vs. NMR discrepancies : Conformational flexibility in solution (NMR) vs. fixed crystal packing (X-ray). Use variable-temperature NMR to probe dynamics .
- Validation : Compare with SHELX-refined crystallographic data for bond angles/rotamers .
Methodological Notes
- Contradiction Analysis : When synthetic yields vary, check for moisture sensitivity of Boc reagents or competing side reactions (e.g., piperidine ring alkylation) .
- Advanced Applications : Use this compound as a precursor for chiral ligands in asymmetric catalysis or as a scaffold in fragment-based drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
